molecular formula C26H33N3O5S B3968692 4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide

4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B3968692
M. Wt: 499.6 g/mol
InChI Key: TVKMDKABAHOMTO-UHFFFAOYSA-N
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Description

4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution, where a suitable leaving group is replaced by morpholine.

    Sulfonamide Formation: The sulfonamide group is formed by reacting a sulfonyl chloride with a primary or secondary amine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

    Pharmacology: It is investigated for its potential effects on various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the sulfonamide group allows it to form strong interactions with these targets, potentially inhibiting their activity. The morpholine group may enhance its solubility and bioavailability, while the aromatic and pyrrole rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylacetophenone: Shares the hydroxyl and methylphenyl groups but lacks the complex pyrrole and sulfonamide structure.

    N-(3-morpholin-4-ylpropyl)-4-oxo-2H-pyrrole: Contains the morpholine and pyrrole groups but lacks the sulfonamide and aromatic components.

Uniqueness

4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions and reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O5S/c1-19-5-7-21(8-6-19)24-23(20-9-11-22(12-10-20)35(32,33)27(2)3)25(30)26(31)29(24)14-4-13-28-15-17-34-18-16-28/h5-12,24,30H,4,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMDKABAHOMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 4
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide
Reactant of Route 6
4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide

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